Methyl Cyclohex-2-ene-1-carboxylate
Overview
Description
“Methyl Cyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl Cyclohex-2-ene-1-carboxylate” has been studied in the context of kinetic resolution. A bacterial carboxylesterase (CarEst3) was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM .Molecular Structure Analysis
The molecular structure of “Methyl Cyclohex-2-ene-1-carboxylate” can be represented by the InChI code: 1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis
“Methyl Cyclohex-2-ene-1-carboxylate” is a liquid at room temperature with a density of 1.028 g/mL at 20 °C .Scientific Research Applications
Application 1: Enantioselective Synthesis
- Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used in the enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid, a chiral precursor for the important anticoagulant Edoxaban .
- Methods of Application or Experimental Procedures : The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design. A positive mutant Mu3 (L24A/W81A/L209A) with relatively high S-selectivity in hydrolyzing racemic methyl-3-cyclohexene-1-carboxylate was obtained .
- Results or Outcomes : The enantiomeric excess improved from 32.3% (the wild type) to 70.9%. The reaction conditions of Mu3 in methyl-3-cyclohexene-1-carboxylate hydrolysis was optimized to improve the conversion rate to 2 folds .
Application 2: Diastereoselective Synthesis
- Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used in the diastereoselective synthesis of cis-1,2-dialkenylcyclopropanols and methyl -7,7-dimethyl-9-oxo-1,3,4,4a,6,7,8,9,9b-decahydrodibenzo [b,d]furan-4a-carboxylate .
Application 3: Reagent or Intermediate
- Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used as a reagent or intermediate to derive other organic compounds .
Application 4: Polymer Formation
- Summary of the Application : Methylcyclohexenes, including Methyl Cyclohex-2-ene-1-carboxylate, are cyclic olefins. Cyclic olefins can come together to form polymers .
- Results or Outcomes : These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .
Application 5: Reagent or Intermediate
- Summary of the Application : Methyl Cyclohex-2-ene-1-carboxylate is used as a reagent or intermediate to derive other organic compounds .
Application 6: Polymer Formation
- Summary of the Application : Methylcyclohexenes, including Methyl Cyclohex-2-ene-1-carboxylate, are cyclic olefins. Cyclic olefins can come together to form polymers .
- Results or Outcomes : These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .
Safety And Hazards
“Methyl Cyclohex-2-ene-1-carboxylate” is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl cyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVHTVRTQUBZDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451592 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Cyclohex-2-ene-1-carboxylate | |
CAS RN |
25662-37-7 | |
Record name | Methyl cyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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